1,3-Dibromo-5-ethynylbenzene
Description
Significance as a Multifunctional Building Block in Advanced Organic Synthesis
The strategic placement of two bromine atoms and an ethynyl (B1212043) group on the benzene (B151609) ring makes 1,3-dibromo-5-ethynylbenzene a valuable precursor in advanced organic synthesis. These functional groups can be selectively addressed in various reactions, enabling the construction of complex molecular architectures.
The bromine atoms are amenable to a wide array of cross-coupling reactions, most notably the Sonogashira, Suzuki, and Stille couplings. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is particularly relevant. organic-chemistry.org Research has demonstrated the regiocontrolled Sonogashira cross-coupling of 1,3,5-tribromobenzene (B165230) to produce mono-ethynylated dibromobenzene derivatives, which can then undergo further coupling reactions. scielo.brresearchgate.net This stepwise functionalization allows for the precise and controlled synthesis of unsymmetrical di- and tri-ethynylated benzenes. scielo.br
The ethynyl group, on the other hand, can participate in reactions such as cycloadditions, providing a pathway to various heterocyclic and polycyclic compounds. wiley.comtdx.cat For instance, 1,3-dipolar cycloaddition reactions with nitrile oxides can yield isoxazole (B147169) derivatives. wiley.com This reactivity further expands the synthetic utility of this compound.
Role in the Development of Advanced Materials and Supramolecular Architectures
The rigid, planar structure and the reactive functionalities of this compound make it an excellent candidate for the construction of advanced materials and supramolecular assemblies. ias.ac.inlookchem.com The ability to form extended π-conjugated systems through polymerization or dendrimerization of this building block is of particular interest for applications in organic electronics.
For example, ethynylphenyl-linked carbazoles have been synthesized using this compound derivatives for use in white organic light-emitting diodes (OLEDs). acs.org The resulting dendrimers exhibit tunable electroluminescence properties. acs.org Furthermore, this compound serves as a linker in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. google.com
In the realm of supramolecular chemistry, the ethynyl group can act as a hydrogen bond acceptor, while the bromine atoms can participate in halogen bonding. ias.ac.in Studies have shown the supramolecular equivalence of ethynyl and bromo groups in influencing crystal packing, highlighting the compound's role in crystal engineering. ias.ac.inresearchgate.net This allows for the rational design of crystal structures with desired topologies and properties.
Overview of Key Research Domains
The application of this compound spans several key research domains:
Organic Synthesis: It is a fundamental building block for creating complex organic molecules, including natural product analogs and novel heterocyclic systems. scielo.brwiley.com
Materials Science: It is utilized in the synthesis of functional polymers, dendrimers, and nanomaterials for applications in organic electronics, such as OLEDs and organic photovoltaics. acs.orgnetascientific.com
Supramolecular Chemistry and Crystal Engineering: It is employed to construct well-defined supramolecular architectures through non-covalent interactions like hydrogen and halogen bonding. ias.ac.inresearchgate.net
Medicinal Chemistry: The structural motifs derived from this compound are explored in the development of new therapeutic agents. netascientific.com
The versatility of this compound continues to drive innovation across these and other areas of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-ethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPRPTYGFRUXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.92 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Strategies for 1,3 Dibromo 5 Ethynylbenzene
Palladium-Catalyzed Cross-Coupling Approaches
The Sonogashira reaction stands as a cornerstone for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl halides. core.ac.ukscirp.org This powerful transformation is central to the synthesis of 1,3-dibromo-5-ethynylbenzene.
Regiocontrolled Sonogashira Coupling for Selective Ethynylation
The selective synthesis of this compound hinges on the ability to control the Sonogashira coupling reaction to favor mono-alkynylation over di- or tri-alkynylation. scielo.brscielo.br This regiocontrol is a critical aspect of the synthetic strategy.
The most common and direct precursor for the synthesis of this compound is 1,3,5-tribromobenzene (B165230). scielo.brscielo.brresearchgate.net The reaction involves the coupling of this tribrominated aromatic ring with a protected terminal alkyne, typically (trimethylsilyl)acetylene. The use of a protecting group on the alkyne is crucial to prevent undesired side reactions and to allow for the isolation of the terminal alkyne in a subsequent step. petraresearch.com
The Sonogashira coupling of 1,3,5-tribromobenzene with a terminal alkyne proceeds in a stepwise manner, allowing for the potential formation of mono-, di-, and tri-substituted products. scielo.brresearchgate.net By carefully controlling the reaction conditions, the formation of the mono-ethynylated product, 1,3-dibromo-5-((trimethylsilyl)ethynyl)benzene, can be maximized.
The success of the regiocontrolled Sonogashira coupling lies in the meticulous optimization of the catalytic system and various reaction parameters. scielo.brscielo.brresearchgate.netresearchgate.net This includes the choice of the palladium catalyst, the copper(I) co-catalyst, the solvent system, and the amine base. scielo.brscielo.brresearchgate.net
Palladium (Pd) Catalysts: Pd(II) complexes, such as bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2), are commonly employed as the catalyst precursor. scielo.brresearchgate.netchemicalbook.com These complexes are reduced in situ to the active Pd(0) species, which initiates the catalytic cycle. nrochemistry.com The concentration of the palladium catalyst is a critical factor, with typical loadings around 1 mol%. researchgate.net
Copper(I) Co-catalysts: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nrochemistry.com The amount of CuI is typically around 2 mol%. researchgate.net
Solvent Systems: The choice of solvent can significantly influence the reaction's efficiency and selectivity. While various solvents can be used, a mixture of toluene (B28343) and water has been shown to greatly enhance the cross-coupling reaction of 1,3,5-tribromobenzene. scielo.brresearchgate.net The use of aqueous media is also a notable strategy. scielo.brscielo.br
Amine Bases: An amine base, such as triethylamine (B128534) (Et3N) or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. scielo.brnrochemistry.com The stoichiometry of the base is a key parameter to control the selectivity. For instance, reducing the equivalents of triethylamine from 4 to 2 has been shown to increase the yield of the desired mono-ethynylated product. researchgate.net
| Catalyst System Component | Example | Typical Loading | Role |
| Palladium Catalyst | PdCl2(PPh3)2 | 1 mol% | Main catalyst for C-C bond formation |
| Copper(I) Co-catalyst | CuI | 2 mol% | Facilitates alkyne activation |
| Solvent | Toluene/Water (1:1) | - | Reaction medium, can enhance reactivity |
| Base | Triethylamine (Et3N) | 2 equivalents | Neutralizes acid, deprotonates alkyne |
Sequential and Multi-Step Cross-Coupling for Oligo- and Poly-Ethynylated Derivatives
The mono-ethynylated product, this compound, can serve as a versatile intermediate for the synthesis of more complex oligo- and poly-ethynylated derivatives. scielo.brscielo.brresearchgate.net By subjecting this compound to further Sonogashira coupling reactions with different terminal alkynes, unsymmetrical di- and tri-ethynylated benzenes can be prepared. researchgate.net This sequential approach allows for the controlled construction of extended π-conjugated systems. scielo.br
Terminal Alkyne Introduction and Deprotection Strategies
The final step in the synthesis of this compound involves the removal of the protecting group from the alkyne. This deprotection step is crucial for yielding the free terminal alkyne, which is often the desired functionality for subsequent reactions.
Cleavage of Trimethylsilylacetylene Adducts
The trimethylsilyl (B98337) (TMS) group is a commonly used protecting group for terminal alkynes due to its stability under various reaction conditions and its relatively straightforward removal. scielo.brpetraresearch.com The cleavage of the C-Si bond in 1,3-dibromo-5-((trimethylsilyl)ethynyl)benzene is typically achieved under mild conditions. scielo.brresearchgate.net
A standard method for the deprotection of TMS-protected alkynes involves the use of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). scielo.brresearchgate.net This reaction is generally efficient and proceeds at room temperature. Other methods for TMS deprotection include the use of bases like potassium carbonate in methanol. harvard.edu
| Deprotection Reagent | Solvent | Conditions |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature |
| Potassium Carbonate (K2CO3) | Methanol (MeOH) | Not specified |
Alternative Routes to Terminal Ethynyl (B1212043) Groups (e.g., Corey-Fuchs methodology)
A significant and widely applied method for the synthesis of terminal alkynes from aldehydes is the Corey-Fuchs reaction. wikipedia.orgjk-sci.comambeed.com This two-step transformation provides a robust route to this compound starting from its corresponding aldehyde precursor, 3,5-dibromobenzaldehyde.
The methodology is initiated by the reaction of an aldehyde with a phosphorus ylide. ambeed.com This ylide is generated in situ from the reaction of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). wikipedia.orgambeed.com Two equivalents of triphenylphosphine are typically used, where one forms the reactive ylide and the other acts as a bromine scavenger. organic-chemistry.org The resulting ylide, a triphenylphosphine-dibromomethylene ylide, then undergoes a Wittig-type reaction with the aldehyde (3,5-dibromobenzaldehyde) to produce a gem-dibromoalkene intermediate, 1,3-dibromo-5-(2,2-dibromovinyl)benzene. wikipedia.orgjk-sci.com This intermediate is isolable.
The second step involves the conversion of the dibromoalkene to the terminal alkyne. wikipedia.org This is achieved by treating the intermediate with a strong base, typically two equivalents of an alkyllithium reagent such as n-butyllithium (n-BuLi). jk-sci.comorganic-chemistry.org The reaction proceeds through a metal-halogen exchange followed by elimination and rearrangement (known as the Fritsch-Buttenberg-Wiechell rearrangement) to afford the desired terminal alkyne, this compound. wikipedia.orgorganic-chemistry.org By carefully selecting the base, it is sometimes possible to isolate the 1-bromoalkyne intermediate, which can be a valuable functional group for subsequent transformations. wikipedia.orgjk-sci.com
An improved variation of this method involves the use of zinc dust, which can reduce the amount of triphenylphosphine needed, often leading to higher yields and simpler purification of the dibromoolefin intermediate. jk-sci.com
| Step | Reactants | Reagents | Product | Reaction Type |
| 1 | 3,5-Dibromobenzaldehyde | Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | 1,3-Dibromo-5-(2,2-dibromovinyl)benzene | Wittig Reaction |
| 2 | 1,3-Dibromo-5-(2,2-dibromovinyl)benzene | n-Butyllithium (n-BuLi) | This compound | Dehydrohalogenation / Rearrangement |
Characterization Techniques for Synthetic Validation
The structural confirmation of this compound relies on a combination of standard spectroscopic techniques. These methods provide definitive evidence of the compound's identity and purity by analyzing its molecular structure, functional groups, and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework. uobasrah.edu.iq
¹H NMR (Proton NMR) provides information about the number and environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons and the terminal acetylenic proton. The aromatic protons on the benzene (B151609) ring would appear as a characteristic pattern in the aromatic region (typically δ 7.0-8.0 ppm), while the acetylenic proton would appear as a singlet at a higher field (typically δ 3.0-3.5 ppm).
¹³C NMR (Carbon-13 NMR) reveals the number of unique carbon environments. The spectrum would show signals for the two distinct types of aromatic carbons (those bonded to bromine, those to hydrogen, and the one bonded to the alkyne group) and two signals for the sp-hybridized carbons of the ethynyl group.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. uobasrah.edu.iq The IR spectrum of this compound is expected to show characteristic absorption bands:
A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the C≡C-H stretching vibration of the terminal alkyne.
A weak absorption band around 2100-2260 cm⁻¹ for the C≡C triple bond stretch.
Strong absorptions in the fingerprint region (below 1500 cm⁻¹) associated with C-Br stretching and aromatic C-H bending.
Mass Spectrometry (MS) determines the molecular weight and can provide information about the isotopic distribution, which is particularly useful for brominated compounds. sci-hub.se The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (259.93 g/mol ). chembk.comchemsrc.com Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic cluster of peaks (an M, M+2, M+4 pattern) reflecting the presence of two bromine atoms.
| Technique | Expected Data/Observations | Information Obtained |
| ¹H NMR | Signals in the aromatic region (e.g., ~δ 7.5-7.7 ppm) and a singlet for the acetylenic proton (~δ 3.1 ppm). | Confirms the presence and connectivity of aromatic and acetylenic protons. |
| ¹³C NMR | Signals for aromatic carbons and two distinct signals for the alkyne carbons (e.g., ~δ 77 and 82 ppm). | Elucidates the carbon skeleton of the molecule. |
| IR Spectroscopy | Characteristic peaks at ~3300 cm⁻¹ (C≡C-H stretch) and ~2110 cm⁻¹ (C≡C stretch). | Identifies key functional groups, particularly the terminal alkyne. |
| Mass Spectrometry | Molecular ion peak cluster around m/z 258, 260, 262. | Confirms molecular weight and the presence of two bromine atoms. |
Reactivity and Derivatization of 1,3 Dibromo 5 Ethynylbenzene in Advanced Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The presence of both an ethynyl (B1212043) group and two aryl bromide moieties allows 1,3-Dibromo-5-ethynylbenzene to participate in a range of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of larger, functionalized molecular frameworks.
Further Sonogashira Coupling for Extended π-Conjugated Systems
The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for the synthesis of π-conjugated systems. rsc.orgbeilstein-journals.org this compound is an ideal substrate for sequential Sonogashira couplings. The terminal alkyne can react first, leaving the two bromo-substituents available for subsequent transformations.
Alternatively, and more strategically, one of the C-Br bonds can be selectively coupled first. The reactivity of C-Br bonds in palladium-catalyzed reactions can be modulated by reaction conditions, allowing for controlled, stepwise functionalization. For instance, a one-pot, three-component sequential cross-coupling has been demonstrated on substrates like tetrabromothiophene, where different alkynes and boronic acids are introduced in a controlled manner. rsc.org This precedent for selective coupling on poly-halogenated aromatics highlights the potential for this compound to be used in a similar fashion to build complex, unsymmetrical π-conjugated architectures. rsc.org By carefully selecting catalysts, ligands, and reaction conditions, chemists can control the sequence of coupling events to synthesize precisely defined molecular wires and oligomers.
Table 1: Representative Conditions for Sequential Sonogashira Coupling
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Palladium(0) source for catalytic cycle |
| Co-catalyst | Copper(I) Iodide (CuI) | Activates the terminal alkyne |
| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (iPr₂NH) | Neutralizes HX by-product |
| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Solubilizes reactants |
| Reaction Sequence | 1. Coupling at C-Br bond | 2. Coupling at second C-Br bond | Creation of extended π-systems |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation
The terminal ethynyl group of this compound is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". organic-chemistry.orgresearchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govthieme-connect.de The CuAAC reaction is known for its remarkable reliability, mild reaction conditions, and tolerance of a wide variety of functional groups, which means the two bromine atoms on the benzene (B151609) ring would remain unaffected during the cycloaddition. beilstein-journals.orgbeilstein-journals.org
This transformation allows for the covalent linking of the this compound core to another molecular fragment containing an azide group. The resulting 1,2,3-triazole ring is not merely a linker but is a stable, aromatic heterocycle that can influence the electronic properties and spatial arrangement of the final product. nih.govresearchgate.net This methodology is widely used in drug discovery, materials science, and bioconjugation. nih.gov
Table 2: General Conditions for CuAAC Reaction
| Component | Description | Typical Reagents |
|---|---|---|
| Alkyne | This compound | - |
| Azide | An organic azide (R-N₃) | Benzyl azide, Phenyl azide |
| Catalyst | Copper(I) source | CuSO₄·5H₂O with sodium ascorbate, CuI |
| Solvent | Protic or aprotic solvents | t-BuOH/H₂O, DMF, DMSO |
| Product | 1-(3,5-dibromophenyl)-4-R-1H-1,2,3-triazole | Regioselective formation of the 1,4-isomer |
Potential for Other Cross-Coupling Reactions (e.g., Suzuki-Miyaura with brominated sites)
The two C-Br bonds on the this compound ring are susceptible to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, and is a powerful method for forming C-C bonds between aromatic rings. nih.govmdpi.com
The dibrominated nature of the substrate allows for a double Suzuki-Miyaura coupling, enabling the introduction of two identical or different aryl or vinyl groups. nih.gov Such reactions have been successfully applied to various dichloro- and dibromo-aromatic and heteroaromatic systems. researchgate.netnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. This pathway opens up possibilities for synthesizing complex biaryl and polyaryl structures with the ethynyl group available for further modification.
Table 3: Potential Suzuki-Miyaura Coupling of Brominated Sites
| Parameter | Condition | Role |
|---|---|---|
| Substrate | This compound | Electrophilic partner |
| Coupling Partner | Arylboronic acid (Ar-B(OH)₂) | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Dioxane/Water, Toluene (B28343), DMF | Provides reaction medium |
| Product | 1,3-Diaryl-5-ethynylbenzene | Formation of new C-C bonds |
Organometallic Transformations
The ethynyl group of this compound is a key functional group for engaging in organometallic chemistry, serving as a ligand for transition metals to form stable complexes.
Coordination Chemistry with Transition Metals (e.g., Platinum complexes)
The carbon-carbon triple bond of the ethynyl group can act as a strong σ-donating and π-accepting ligand, readily coordinating to transition metal centers to form acetylide (or alkynyl) complexes. Platinum(II) complexes, in particular, have been extensively studied in this context. nih.govresearchgate.net The reaction of terminal alkynes with platinum(II) precursors, such as K₂[PtCl₄] or chloro-bridged dimers, often in the presence of a copper(I) co-catalyst, leads to the formation of highly stable square-planar platinum(II) bis(acetylide) complexes. nih.gov
These complexes are of significant interest due to their unique photophysical and electronic properties, including intense luminescence, which makes them candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.netrsc.org The this compound ligand can be used to synthesize complexes where the dibromophenyl moiety can be further functionalized post-coordination, allowing for the construction of elaborate supramolecular structures and multimetallic arrays. researchgate.net
Table 4: Synthesis of a Hypothetical Platinum(II) Bis(acetylide) Complex
| Reactant 1 | Reactant 2 | Catalyst/Base | Product Structure |
|---|
Exploration of Cyclometalation Pathways
Cyclometalation is a process in which a ligand reacts with a metal center to form a metallacycle, a cyclic compound containing a metal atom. This typically involves the activation of a C-H or C-X (where X is a halide) bond. While direct cyclometalation of this compound itself is not prominently documented, its derivatives are potential candidates for such transformations.
For cyclometalation to occur efficiently, a directing group is often required on the ligand to position a specific C-H or C-Br bond close to the metal center. For example, if the ethynyl group were converted into a triazole (via CuAAC) bearing a coordinating substituent (like a pyridine), this new ligand could then undergo a directed C-H or C-Br activation at one of the ortho positions on the original benzene ring. Such pathways lead to the formation of rigid, planar, and often luminescent cyclometalated complexes, which are widely explored in materials science and catalysis. nih.gov The exploration of these pathways with derivatives of this compound could yield novel organometallic structures with tailored properties.
Oxidative Addition and Reductive Elimination Processes at Metal Centers
The reactivity of this compound in advanced organic synthesis is fundamentally governed by its participation in catalytic cycles involving organometallic intermediates. Central to these transformations are the sequential elementary steps of oxidative addition and reductive elimination at a metal center, typically palladium. These processes enable the selective activation of the carbon-bromine (C-Br) bonds, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
The most characteristic reaction involving this compound that relies on these principles is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction couples terminal alkynes with aryl halides and provides a clear framework for understanding the oxidative addition and reductive elimination steps.
Oxidative Addition
For this compound, this process can occur sequentially at the two C-Br bonds. The first oxidative addition leads to a mono-substituted intermediate. The electronic and steric environment of the aryl ring influences the rate of this addition. Factors that increase the electron deficiency of the C-Br bond can facilitate the oxidative addition process. youtube.com
Reductive Elimination
Following oxidative addition and a subsequent transmetalation step (in the case of Sonogashira coupling, with a copper acetylide species), the desired organic moieties are brought together on the palladium(II) center. wikipedia.org The final step of the catalytic cycle is reductive elimination, where a new carbon-carbon bond is formed, and the palladium catalyst is regenerated in its active Pd(0) state.
For the organopalladium(II) intermediate derived from this compound, this involves the formation of a bond between the aryl group and the alkynyl group, expelling the coupled product. wikipedia.org For the reductive elimination to occur, the substituents must be in a cis-orientation to each other on the palladium complex. wikipedia.org
The sequence of oxidative addition at one C-Br bond, transmetalation, and reductive elimination can be repeated at the second C-Br bond, allowing for the stepwise or simultaneous derivatization of the this compound core. This sequential reactivity is crucial for the synthesis of complex, unsymmetrically substituted benzene derivatives.
The table below outlines the key transformations and intermediates in a typical palladium-catalyzed cross-coupling cycle involving this compound.
| Step | Description | Reactant(s) | Metal Center | Intermediate/Product |
| Catalyst Activation | Generation of the active 14-electron Pd(0) complex from a precatalyst. | Pd(II) precatalyst, Ligands | Pd(II) → Pd(0) | [Pd(0)L₂] |
| Oxidative Addition | Insertion of the Pd(0) catalyst into one of the C-Br bonds of the substrate. | This compound, [Pd(0)L₂] | Pd(0) → Pd(II) | Aryl-Pd(II)-Br complex |
| Transmetalation | Transfer of an alkynyl group from a copper acetylide to the palladium center. | Aryl-Pd(II)-Br complex, Copper acetylide | Pd(II) | Aryl-Pd(II)-alkynyl complex |
| Reductive Elimination | Formation of a new C-C bond and expulsion of the product, regenerating the Pd(0) catalyst. | Aryl-Pd(II)-alkynyl complex | Pd(II) → Pd(0) | Aryl-alkyne product, [Pd(0)L₂] |
Applications of 1,3 Dibromo 5 Ethynylbenzene in Materials Science and Engineering
Organic Electronic Materials
The rigid, conjugated structure of the 1,3-Dibromo-5-ethynylbenzene core is a desirable feature for materials used in organic electronics. The bromine and ethynyl (B1212043) moieties serve as handles for various cross-coupling reactions, enabling the construction of larger, well-defined conjugated systems with tailored electronic properties.
Development of Organic Semiconductors for High-Performance Devices
This compound is a key component in the synthesis of novel organic semiconductors. The presence of two bromine atoms allows for participation in double cross-coupling reactions, such as the Sonogashira coupling, to extend the π-conjugated system. This is a fundamental strategy for tuning the energy levels (HOMO/LUMO) and charge transport characteristics of the resulting materials. For instance, it can be reacted with various terminal alkynes to create larger, planar molecules with enhanced intermolecular π-π stacking, a crucial factor for efficient charge mobility in organic thin-film transistors (OTFTs). Research has demonstrated the synthesis of benzo[b]benzo scielo.orgscielo.brthieno[2,3-d]thiophene derivatives, which show potential as high-performance p-channel semiconductors in OTFTs. researchgate.net
The general approach involves the palladium-catalyzed reaction of the dibromo compound with a suitable ethynyl-containing molecule. The resulting materials often exhibit good thermal stability and can be processed into thin films, which are essential for device fabrication. The specific substituents attached via the ethynyl group can be varied to fine-tune the material's properties, such as solubility and energy levels, to match the requirements of specific electronic devices.
Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In the realm of OLEDs and OPVs, this compound serves as a scaffold for creating materials with specific functionalities. For OLEDs, derivatives of this compound can be designed to act as charge-transporting layers or as hosts for emissive dopants. The ability to introduce different functional groups allows for the optimization of properties like ionization potential and electron affinity, which are critical for balanced charge injection and transport, leading to higher device efficiency. uq.edu.au The introduction of bulky substituents can also prevent intermolecular packing, leading to materials with amorphous structures that can enhance the performance of non-doped blue-emitting OLEDs. researchgate.net
For OPV applications, this compound can be used to construct donor or acceptor materials. By carefully selecting the building blocks to be coupled with it, chemists can design molecules with appropriate absorption spectra to harvest a broad range of solar light. The resulting materials often possess low ionization potentials, which is a beneficial characteristic for hole-transporting (donor) materials in OPV devices. uq.edu.au The versatility of the dibromo-ethynylbenzene core allows for the synthesis of complex structures that can be integrated into either bilayer or bulk heterojunction solar cell architectures. uq.edu.au
Polymeric Architectures and Advanced Composites
The trifunctional nature of this compound, with its two bromine atoms and one ethynyl group, makes it an ideal monomer or core molecule for the construction of a variety of complex polymeric architectures.
Monomeric Unit for the Synthesis of Specialty Polymers
This compound can be used as an A2B-type monomer in polymerization reactions. The two bromine atoms (A sites) can react with a bifunctional coupling partner, while the ethynyl group (B site) can either remain as a pendant functional group for post-polymerization modification or participate in the polymerization itself. This approach allows for the synthesis of specialty polymers with unique properties. For example, it can be used to create polymers with reactive side chains that can be subsequently cross-linked or functionalized.
Precursor for Controlled Polymerization of Phenylacetylenes
The ethynyl group of this compound allows it to act as a precursor for the synthesis of substituted polyphenylacetylenes. Phenylacetylene (B144264) and its derivatives can undergo polymerization, often catalyzed by rhodium or platinum complexes, to form conjugated polymers. sigmaaldrich.com By using this compound, polymers with bromine functionalities along the backbone can be synthesized. These bromine atoms can then be used as reactive sites for further chemical transformations, such as grafting side chains or introducing other functional groups. This method provides a pathway to highly functionalized and structurally complex polyphenylacetylenes. Research has shown that rhodium complexes can catalyze the polymerization of phenylacetylene derivatives, leading to polymers with interesting electronic and optical properties. researchgate.net
Incorporation into Dendrimeric and Hyperbranched Macromolecules
The 1,3,5-substitution pattern of the functional groups in derivatives of this compound makes it an excellent building block for the synthesis of dendrimers and hyperbranched polymers. Dendrimers are perfectly branched, tree-like macromolecules with a high degree of symmetry and a large number of terminal functional groups. scielo.orgmdpi.com Hyperbranched polymers, while also highly branched, have a more irregular structure. pageplace.de
1,3,5-Triethynylbenzene (B1295396), a related compound, is a classic example of a core molecule for the divergent synthesis of dendrimers. ethz.ch Similarly, this compound can be used in convergent or divergent synthetic strategies to create dendritic structures. For instance, it can be reacted with dendritic wedges (dendrons) to create larger, more complex macromolecules. The resulting dendrimers and hyperbranched polymers can have applications in areas such as catalysis, drug delivery, and as rheology modifiers due to their unique globular shape and high functionality. scielo.org
Porous Materials and Covalent Organic Frameworks (COFs)
The rigid structure and reactive sites of this compound are strategically utilized in the creation of porous materials. These materials are characterized by a network of voids, which gives them high surface areas and the ability to selectively adsorb or filter molecules.
Strategic Ligand for the Construction of Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity. The construction of COFs relies on the precise assembly of organic building blocks (monomers or ligands) through strong covalent bonds. This compound serves as a key linker in the synthesis of these frameworks. ambeed.com Its ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form extended, rigid networks. google.comwordpress.com The bromine atoms provide additional reactive sites for further functionalization or for creating specific network topologies.
The geometry of the 1,3,5-substitution pattern on the benzene (B151609) ring is particularly important. When used in conjunction with complementary monomers, it directs the formation of specific, predictable network structures, often with high thermal and chemical stability. For instance, the condensation of tritopic aldehyde precursors with ditopic primary amines can form robust cage-like structures, a principle that underlies the formation of more complex COF architectures. nih.gov The development of COFs has been a significant area of research, with various strategies emerging to create both 2D and 3D frameworks with tailored properties for applications in catalysis and separations. mdpi.comresearchgate.net
Synthesis of Porous Organic Cages and Architectures with Tunable Properties
Beyond extended frameworks like COFs, this compound and its derivatives are instrumental in synthesizing discrete molecular cages known as Porous Organic Cages (POCs). rsc.org These cages are distinct molecules with intrinsic, well-defined cavities. mdpi.com Unlike COFs, which are infinite networks, POCs are soluble, allowing for solution-phase processing. nih.govmdpi.com
The synthesis of POCs often involves dynamic covalent chemistry, such as imine condensation, where multiple smaller units self-assemble into a larger, cage-like molecule. researchgate.net For example, a common strategy involves the [4+6] condensation of a trialdehyde with a diamine to form a tetrahedral cage. nih.govresearchgate.net The properties of the resulting cages, such as cavity size and surface area, can be precisely tuned by choosing different building blocks. While many POCs rely on reversible imine linkages, which can sometimes lack hydrolytic stability, research is ongoing to develop more robust cages using irreversible bond-forming reactions. rsc.orgresearchgate.net The ability to create these architectures with high precision allows for the development of materials with tailored gas sorption and separation capabilities.
Application in Membrane Science for Selective Separation (e.g., gas permeation)
The porosity engineered into materials using this compound-derived structures is highly relevant for membrane-based separation technologies. Polymeric membranes are a cost-effective solution for industrial gas separations. rsc.orgnih.gov Polymers with high free volume, such as those made from disubstituted acetylenes, exhibit exceptionally high gas permeabilities. rsc.orgnih.gov
Copolymerization strategies have been employed to enhance the performance of these membranes. For example, creating copolymers from different diphenylacetylene (B1204595) monomers can improve gas permeability beyond that of the individual homopolymers. nih.gov Research has shown that the permeability and selectivity of these membranes can be fine-tuned. In one study, copolymers were synthesized from 1-(p-trimethylsilyl)phenyl-1-propyne and diphenylacetylenes containing bulky groups. The resulting membranes showed high oxygen permeability, which could be further modified by a chemical post-treatment to remove silyl (B83357) groups, thereby altering the micro-void structure and gas transport properties. nih.gov
Table 1: Gas Permeability Data for Selected Polymer Membranes This table presents representative data on the oxygen permeability of various polymer membranes, highlighting the high performance of disubstituted acetylene-based polymers relevant to the discussion.
| Polymer | Oxygen Permeability Coefficient (PO2) [Barrer]* | Reference |
|---|---|---|
| Poly[4-(tert-butyl)diphenylacetylene] [poly(BDPA)] | 1100 | nih.gov |
| Poly[4-(trimethylsilyl)diphenylacetylene] [poly(SDPA)] | 1500 | nih.gov |
| Poly(SPP-co-BDPA) (1:4 ratio) | ~1800 | nih.gov |
| Poly(SPP-co-SDPA) (1:4 ratio) | 2100 | nih.gov |
*1 Barrer = 10-10 cm3 (STP) cm cm-2 s-1 cmHg-1. Data measured at 25 °C.
Nanomaterial Fabrication and Catalysis
The reactivity of this compound is also harnessed in the bottom-up fabrication of functional nanomaterials and in the development of novel catalytic systems.
Role in the Synthesis of Functional Nanomaterials
This compound is a precursor for creating a variety of functional nanomaterials. Its rigid structure and reactive ends are ideal for constructing well-defined nanostructures through coupling reactions. lookchem.com For example, it has been used in the synthesis of "NanoPutians," a series of organic molecules designed to resemble human figures, as an educational tool to introduce concepts of nanotechnology. wordpress.com The synthesis involves a series of Sonogashira couplings to attach "limbs" and other components to a central "body" derived from benzene-based precursors like this compound. wordpress.com
Beyond these novel structures, the principles of its reactivity are applied to create more complex functional materials. The Sonogashira-Hagihara coupling reaction, which utilizes terminal alkynes, is a key method for producing conjugated microporous polymers (CMPs). d-nb.info These materials can be fabricated into various forms, including aerogels with hierarchical pores, which have shown high performance in applications like oil cleanup and gas sorption. d-nb.info The ability to functionalize these materials, for instance by incorporating metal nanoparticles, opens up further applications in catalysis and sensing. d-nb.info
Development of Heterogeneous Catalysts and Sensors
The structural framework provided by this compound is highly suitable for designing heterogeneous catalysts. These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction), which simplifies their separation and reuse. Porous polymers derived from this monomer can act as supports for catalytically active metal nanoparticles. researchgate.net For example, a microporous polymer sponge can be functionalized with thiol groups, which then serve as anchor points for silver nanoparticles, creating a composite material with catalytic activity. d-nb.info
Furthermore, the bromo- and ethynyl- functionalities are precursors for N-heterocyclic carbene (NHC) ligands, which are important in organometallic chemistry and catalysis. acs.org Pincer ligands, which bind to a metal center through three points, can be synthesized from 1,3-dibromobenzene (B47543) derivatives. These complexes, featuring metals like rhodium, have demonstrated high activity and selectivity in catalytic reactions such as the hydrosilylation of alkynes. acs.org The development of such catalysts is a key area of research, aiming to create efficient and recyclable systems for chemical synthesis. researchgate.netmdpi.com
Supramolecular Chemistry and Crystal Engineering of 1,3 Dibromo 5 Ethynylbenzene
Analysis of Intermolecular Interactions in Solid-State Structures
The solid-state architecture of 1,3-Dibromo-5-ethynylbenzene is directed by a combination of moderate and weak non-covalent interactions. The bromine atoms serve as potential halogen bond donors, while the ethynyl (B1212043) group and the benzene (B151609) ring provide sites for hydrogen bonding and π-interactions.
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this compound, the bromine atoms, when covalently bonded to the sp²-hybridized carbon of the benzene ring, possess a positive σ-hole on their outer surface. This allows them to act as effective halogen bond donors.
The directionality of these halogen bonds is a key feature, typically exhibiting a C-Br···Nu (where Nu is a nucleophile) angle close to 180°. This linearity is a hallmark of halogen bonding and is crucial for the predictable assembly of molecules in a crystal lattice. In the case of haloethynylbenzenes, the presence of the electron-withdrawing sp-hybridized carbon of the alkyne group can further enhance the positive electrostatic potential on the halogen atoms, making them more potent halogen bond donors. This "double activation" strategy has been shown to promote the formation of robust co-crystals. researchgate.net The bromine atoms in this compound can interact with various halogen bond acceptors, including other bromine atoms (Br···Br interactions) or the π-system of the ethynyl group or a neighboring benzene ring.
Table 1: Characteristics of Halogen Bonding
| Interaction Type | Donor | Acceptor | Typical Geometry |
|---|
Beyond halogen bonding, the crystal packing of this compound is significantly influenced by weaker, yet collectively important, C-H···π and π-π stacking interactions.
Additionally, π-π stacking interactions between the aromatic rings contribute to the stabilization of the crystal structure. These interactions can occur in a face-to-face or offset (parallel-displaced) manner. Theoretical studies on related molecules like 1,3,5-triethynylbenzene (B1295396) have shown that the ethynyl substituent enhances the stacking affinity of the benzene ring compared to unsubstituted benzene. researchgate.net This suggests that π-π stacking is a significant cohesive force in the crystal packing of this compound.
Table 2: Key π-Interactions in Ethynylbenzene Derivatives
| Interaction | Donor | Acceptor | Typical Distance |
|---|---|---|---|
| C-H···π | Acetylenic C-H | Benzene ring or C≡C triple bond | ~2.5 - 2.9 Å |
Isostructural Relationships and Functional Group Interchangeability
The concept of isostructurality, where different compounds crystallize in the same or similar structures, is central to crystal engineering. By understanding how the interchange of functional groups affects crystal packing, one can design materials with desired solid-state properties.
The crystal structure of this compound can be compared with other molecules in the 1,3-dihalo-5-ethynylbenzene series (e.g., with chlorine or iodine) and with other substituted ethynylbenzenes.
Replacing bromine with iodine would likely strengthen the halogen bonding interactions due to iodine's larger and more positive σ-hole, potentially leading to shorter and more linear C-I···Nu contacts. Conversely, substitution with chlorine would result in weaker halogen bonds. researchgate.net This interchangeability allows for the fine-tuning of intermolecular interaction strengths within a crystal lattice.
Comparison with other 1,3,5-trisubstituted benzenes, such as 1,3,5-triethynylbenzene, reveals the competitive nature of the interactions. In 1,3,5-triethynylbenzene, the packing is dominated by C-H···π interactions. rsc.org In this compound, a competition between halogen bonding (C-Br···Br or C-Br···π) and C-H···π interactions would be expected to direct the final crystal structure. The similarity in packing motifs observed across various para-substituted ethynylbenzenes, which often form infinite chains via C-H···acceptor hydrogen bonds, highlights the robustness of the ethynyl C-H group as a supramolecular synthon. unilag.edu.ngrsc.org
The predictable and directional nature of halogen bonds and the reliability of the acetylenic C-H hydrogen bond make this compound a valuable building block for crystal engineering. By selecting appropriate partner molecules (halogen or hydrogen bond acceptors), it is possible to design and construct co-crystals and supramolecular networks with specific topologies and properties.
The 1,3-substitution pattern provides a 120° angle between the functional groups, making it an ideal candidate for forming hexagonal or honeycomb-like networks. The interchangeability of the bromine and ethynyl groups with other functionalities (e.g., nitro, cyano, alkoxy groups) that can also act as strong donors or acceptors for non-covalent interactions provides a modular approach to designing complex solid-state architectures. For example, replacing the ethynyl C-H with a group that is only a halogen bond acceptor could switch the primary interaction from a C-H···π network to one dominated by halogen bonding. researchgate.net This strategic functional group interchange is a cornerstone of modern crystal engineering.
Directed Self-Assembly in Solution and on Surfaces
The principles governing the crystal packing of this compound also dictate its self-assembly behavior in two dimensions, such as at a liquid-solid interface or on a substrate under vacuum conditions. The same intermolecular forces—halogen bonding, C-H···π interactions, and van der Waals forces—drive the formation of ordered monolayers.
Studies on the self-assembly of closely related molecules, such as 1,3,5-triethynylbenzene (TEB) on silver surfaces, have shown the formation of long-range ordered, nanoporous networks. researchgate.net These networks are stabilized by C-H···π interactions, forming planar cyclic binding motifs. Similarly, theoretical studies have explored the self-assembly of TEB on silicon surfaces for the potential fabrication of molecular wires. rsc.org
For this compound, one would anticipate that the interplay between C-H···π interactions from the ethynyl group and C-Br···Br or C-Br···surface interactions would lead to the formation of highly ordered 2D patterns. Research on 1,3-dibromo-5-alkoxybenzene derivatives at a liquid-graphite interface has demonstrated the formation of lamellar structures directed by halogen bonding. researchgate.net The specific substrate and solvent environment can influence the balance of these interactions, allowing for the potential to tune the resulting surface architecture. This makes this compound a promising candidate for bottom-up nanofabrication and the creation of functional surfaces.
Theoretical and Computational Chemistry Studies on 1,3 Dibromo 5 Ethynylbenzene and Its Derivatives
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons and the nature of molecular orbitals are fundamental to a molecule's stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out this electronic landscape.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of organic molecules. While direct computational studies on 1,3-dibromo-5-ethynylbenzene are not extensively documented in the literature, significant insights can be drawn from studies on structurally analogous compounds, such as 1,3-dibromo-5-chlorobenzene. semanticscholar.org
For 1,3-dibromo-5-chlorobenzene, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been used to optimize the molecular geometry and calculate various electronic properties. semanticscholar.orgnih.gov These calculations typically reveal a planar aromatic ring structure. The computed bond lengths, bond angles, and dihedral angles from such studies provide a precise three-dimensional picture of the molecule. For instance, in related benzene (B151609) derivatives, the C-C bond lengths in the ring are found to be in the range of 1.38 to 1.40 Å, and C-H bond lengths are approximately 1.08 Å. The C-Br bond lengths are calculated to be around 1.90 Å. These structural parameters are crucial for understanding the steric and electronic effects of the substituents.
Furthermore, DFT calculations are used to determine other key ground-state properties, including dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For a molecule like this compound, the ethynyl (B1212043) group would be expected to be an electron-rich region, while the areas around the bromine atoms would be more electrophilic.
Table 1: Representative Calculated Ground State Properties for a Substituted Halobenzene (Analogous to this compound)
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | ~1.5 - 2.0 |
| C-Br Bond Length (Å) | ~1.90 |
| C≡C Bond Length (Å) | ~1.21 |
| C-C (aromatic) Bond Length (Å) | ~1.39 |
HOMO and LUMO Orbital Density Distributions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and its electronic absorption and emission properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.
In aromatic compounds like this compound, the HOMO is typically a π-orbital with significant electron density delocalized over the benzene ring and the ethynyl group. The LUMO is usually a π*-antibonding orbital, also distributed across the aromatic system. researchgate.net
For substituted benzenes, the distribution of these orbitals is influenced by the electronic nature of the substituents. The bromine atoms, being electronegative, can withdraw electron density through inductive effects but can also donate electron density through resonance. The ethynyl group is a π-donating group. DFT calculations show that for many aromatic systems, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed more broadly. researchgate.net In the case of this compound, the HOMO is expected to have significant contributions from the ethynyl moiety and the phenyl ring, while the LUMO would also be located on the π-system of the ring.
The energies of the HOMO and LUMO are critical for predicting the electronic transitions. The HOMO-LUMO gap can be correlated with the lowest energy electronic absorption. A smaller gap generally corresponds to a longer wavelength of absorption.
Table 2: Calculated Frontier Molecular Orbital Energies for a Model Phenylacetylene (B144264) Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Photophysical Property Prediction and Mechanism Elucidation
Understanding the behavior of molecules upon absorption of light is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). Computational methods can predict and explain the photophysical properties of molecules like this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. beilstein-journals.org By simulating the absorption of light, TD-DFT can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum. It can also provide information about the nature of the electronic transitions (e.g., π → π* or n → π*) and the oscillator strengths, which relate to the intensity of the absorption bands.
For derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene, a class of compounds with some structural similarities to substituted phenylacetylenes, TD-DFT calculations have been successfully employed to analyze their absorption and emission properties. researchgate.net These studies have shown that the electronic transitions are often characterized as intramolecular charge transfer (ICT) events. researchgate.net For this compound, the lowest energy electronic transition is expected to be a π → π* transition, primarily involving the HOMO and LUMO. The calculated absorption spectra can be compared with experimental data to validate the computational approach.
Computational Studies on Emission Quantum Yields and Non-Radiative Decay Rates
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is determined by the relative rates of radiative decay (fluorescence) and non-radiative decay processes (such as internal conversion and intersystem crossing).
Predicting fluorescence quantum yields computationally is a complex task. While direct calculation of quantum yields is challenging, computational methods can provide insights into the factors that influence them. For instance, the rate of radiative decay is related to the oscillator strength of the corresponding electronic transition. Non-radiative decay rates are more difficult to compute directly but can be qualitatively assessed by examining the potential energy surfaces of the ground and excited states.
Recent advancements have seen the application of machine learning and quantitative structure-property relationship (QSPR) models to predict fluorescence quantum yields. chemrxiv.orgresearchgate.netchemrxiv.orgnih.govrsc.org These models are trained on large datasets of experimental data and use molecular descriptors, some of which can be calculated computationally, to predict the quantum yields of new molecules. chemrxiv.orgchemrxiv.org While not a direct computational study of the electronic structure, this approach represents a powerful tool for screening molecules with desired photophysical properties.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states. This allows for the determination of reaction pathways and the calculation of activation energies, which govern the reaction rates.
For a molecule like this compound, several types of reactions can be envisaged where computational studies could provide mechanistic insights. For instance, the ethynyl group can undergo addition reactions, and the bromine atoms can participate in cross-coupling reactions.
Theoretical investigations into the reaction mechanisms of related bromoalkynes have been performed. For example, the reaction of bromoalkynes with thiophenol has been studied using DFT. researchgate.net These studies explore possible reaction pathways, such as the initial substitution of the bromo group followed by the addition of a second thiol group to the ethynyl moiety. researchgate.net By calculating the Gibbs free energy barriers for different potential pathways, the most favorable reaction mechanism can be identified. researchgate.net
Transition state theory is a cornerstone of these mechanistic studies. The geometry of the transition state, which represents the highest energy point along the reaction coordinate, is located and characterized by frequency calculations (a single imaginary frequency). The energy of the transition state relative to the reactants gives the activation energy of the reaction.
In the context of this compound, computational studies could be used to investigate the mechanisms of Sonogashira coupling, a common reaction for ethynyl-substituted aromatics, or the formation of organometallic intermediates. Such studies would provide a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.
Molecular Dynamics Simulations for Supramolecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecular systems, providing detailed insights into supramolecular interactions and self-assembly processes at the atomic level. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this methodology and studies on analogous molecular systems allow for a comprehensive theoretical discussion of its potential supramolecular behavior.
MD simulations could be employed to model the aggregation and self-assembly of this compound in various solvents or on surfaces. Such simulations would track the trajectories of a large ensemble of molecules over time, governed by a chosen force field that describes the inter- and intramolecular forces. Key to understanding the behavior of this molecule would be the accurate representation of non-covalent interactions, including halogen bonding, π-π stacking, and hydrogen bonding.
The bromine atoms in this compound are expected to be significant participants in halogen bonding, a highly directional interaction where the halogen atom acts as an electrophilic species. The ethynyl group, with its electron-rich triple bond, can act as a halogen bond acceptor. MD simulations could elucidate the preferred geometries and energies of these halogen bonds, revealing their role in directing the formation of specific supramolecular architectures.
The ethynyl group's terminal hydrogen atom also has the potential to act as a weak hydrogen bond donor, interacting with the bromine atoms or the π-system of neighboring molecules. The subtle interplay of these various non-covalent forces would ultimately determine the final, thermodynamically favored self-assembled structures.
A hypothetical MD simulation study of this compound might involve the parameters outlined in the following table:
| Simulation Parameter | Illustrative Value/Choice | Purpose in the Simulation |
| Force Field | General Amber Force Field (GAFF), OPLS-AA | To define the potential energy function of the system, describing bond lengths, angles, dihedrals, and non-bonded interactions. |
| Solvent Model | TIP3P (for water), or explicit solvent matching experimental conditions | To accurately represent the medium in which self-assembly occurs and its influence on intermolecular interactions. |
| System Size | >1000 molecules of this compound | To allow for the observation of collective phenomena like aggregation and the formation of larger assemblies. |
| Simulation Time | >100 nanoseconds | To ensure the system reaches equilibrium and to observe the dynamics of the self-assembly process over a meaningful timescale. |
| Ensemble | NPT (isothermal-isobaric) | To simulate the system under constant temperature and pressure, mimicking typical experimental conditions. |
Analysis of the simulation trajectories would yield valuable data, such as radial distribution functions (RDFs) and interaction energy calculations, which can be summarized in a findings table:
| Predicted Research Finding | Potential Implication for Self-Assembly |
| High probability of Br···π(ethynyl) contacts at a specific distance in the RDF | Indicates the significant role of halogen bonding in directing the primary intermolecular connections. |
| Negative interaction energies for parallel-displaced aromatic ring stacking | Suggests that π-π stacking is a major stabilizing force in the formation of columnar or layered structures. |
| Formation of linear or zigzag chains of molecules | Points to a dominant directional interaction, likely halogen bonding, leading to one-dimensional growth. |
| Clustering of molecules into larger aggregates with no long-range order | Suggests that multiple, competing interactions of similar strength may lead to amorphous or poorly ordered assemblies. |
While experimental validation would be crucial, molecular dynamics simulations offer a predictive framework for understanding the complex interplay of forces that govern the supramolecular chemistry of this compound and its derivatives, guiding the rational design of novel functional materials.
Future Research Directions and Emerging Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste generation. For 1,3-Dibromo-5-ethynylbenzene, a key area of future research lies in the development of more efficient and environmentally benign synthetic pathways. Current synthetic strategies often rely on traditional cross-coupling reactions, such as the Sonogashira coupling, which, while effective, can involve the use of precious metal catalysts like palladium and copper, as well as organic solvents.
Future research efforts are expected to focus on several key areas to enhance the sustainability of this compound synthesis:
Green Solvents: The replacement of conventional volatile organic solvents with greener alternatives is another crucial research avenue. The exploration of reactions in water, ionic liquids, or bio-based solvents could dramatically reduce the environmental footprint of the synthesis.
Process Intensification: The adoption of flow chemistry and microwave-assisted synthesis represents a paradigm shift from traditional batch processing. These technologies offer precise control over reaction parameters, leading to higher yields, shorter reaction times, and reduced energy consumption.
| Synthetic Strategy | Advantages | Research Focus |
| Catalyst Innovation | Reduced cost, lower toxicity, catalyst recyclability. | Earth-abundant metal catalysts, heterogeneous catalysts. |
| Green Solvents | Reduced environmental impact, improved safety. | Reactions in water, ionic liquids, bio-based solvents. |
| Process Intensification | Higher yields, shorter reaction times, energy efficiency. | Flow chemistry, microwave-assisted synthesis. |
Exploration of Novel Catalytic Applications
The inherent reactivity of the ethynyl (B1212043) and bromo functionalities in this compound makes it an attractive candidate for the development of novel catalysts and ligands in organic synthesis. The future in this domain will likely see the strategic incorporation of this molecule into more complex catalytic systems.
The bromo groups can serve as handles for the introduction of catalytically active metal centers or for anchoring the molecule to a solid support, leading to the creation of heterogeneous catalysts. The ethynyl group, on the other hand, can be readily functionalized to introduce specific ligand moieties that can coordinate with transition metals.
Emerging opportunities in this area include:
Asymmetric Catalysis: Chiral ligands derived from this compound could be developed for use in asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds.
Tandem Catalysis: The trifunctional nature of the molecule could be exploited to design multifunctional catalysts capable of promoting tandem or cascade reactions. This approach, where multiple synthetic steps are carried out in a single pot, aligns with the principles of atom and step economy.
Photocatalysis: With the growing interest in photoredox catalysis, this compound-based structures could be designed to act as photosensitizers or as ligands that modulate the photophysical properties of catalytic complexes.
Integration into Smart Materials and Responsive Systems
"Smart" or "responsive" materials, which can change their properties in response to external stimuli, are at the forefront of materials science. The rigid, planar structure of the benzene (B151609) ring, combined with the reactive handles of the bromo and ethynyl groups, makes this compound an excellent monomer for the synthesis of advanced polymers and materials with tunable properties.
Future research will likely focus on the incorporation of this compound into a variety of stimuli-responsive systems, including:
Chemosensors: Polymers and frameworks synthesized from this building block could be designed to exhibit changes in their optical or electronic properties upon binding to specific analytes, leading to the development of highly sensitive and selective chemical sensors.
Self-Healing Materials: The reversible nature of certain chemical bonds that can be formed using the ethynyl group could be exploited to create self-healing polymers. Upon damage, the material could be repaired by the application of an external stimulus, such as heat or light.
Controlled-Release Systems: The porous nature of materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) constructed from this compound derivatives could be utilized for the encapsulation and controlled release of guest molecules, such as drugs or fragrances.
| Smart Material Application | Underlying Principle | Potential Stimuli |
| Chemosensors | Change in optical/electronic properties upon analyte binding. | Chemical species (ions, molecules). |
| Self-Healing Materials | Reversible bond formation/cleavage. | Heat, light, pH. |
| Controlled-Release Systems | Encapsulation within porous structures and triggered release. | pH, temperature, light. |
Advanced Computational Design and Predictive Modeling for Targeted Applications
The synergy between experimental synthesis and computational chemistry is poised to accelerate the discovery of new materials and applications for this compound. Advanced computational tools, such as Density Functional Theory (DFT) and molecular dynamics simulations, will play a pivotal role in the rational design of molecules and materials with tailored properties.
Future research in this area will involve:
In Silico Screening: High-throughput computational screening of virtual libraries of this compound derivatives can be employed to identify promising candidates for specific applications, such as catalysis or materials science, before their actual synthesis. This approach can significantly reduce the time and resources required for experimental work.
Predictive Modeling of Properties: Computational models can be used to predict a wide range of properties, including electronic structure, reactivity, and mechanical strength, of materials derived from this compound. This predictive capability will guide the design of materials with optimized performance.
Understanding Reaction Mechanisms: DFT calculations can provide detailed insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the design of more efficient catalysts.
The continued exploration of these future research directions will undoubtedly unlock the full potential of this compound as a key building block in the development of next-generation technologies, from sustainable chemical processes to advanced functional materials.
Q & A
Q. What are the optimal synthetic routes for 1,3-Dibromo-5-ethynylbenzene, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves two key steps: bromination of a benzene precursor and introduction of the ethynyl group.
- Bromination : Direct bromination of 5-ethynylbenzene using Br₂ with FeBr₃ as a catalyst at 0–25°C for 6–12 hours achieves selective substitution at the 1,3-positions. Over-bromination can be mitigated by controlling stoichiometry and reaction time .
- Ethynylation : Sonogashira coupling under inert conditions (e.g., Pd(PPh₃)₄, CuI, and Et₃N) introduces the ethynyl group. Alternative methods include dehydrohalogenation of vinyl halides .
Optimization Strategies :
Q. Table 1: Key Methodological Considerations for Synthesis
| Step | Critical Parameters | Evidence Source |
|---|---|---|
| Bromination | FeBr₃ catalyst, temperature control | |
| Ethynylation | Sonogashira coupling, inert atmosphere | |
| Purification | Silica gel chromatography, hexane/EtOAc |
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substitution patterns via chemical shifts (e.g., deshielding of aromatic protons adjacent to bromine; ethynyl C≡C peak at ~70–90 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolve molecular geometry and confirm regioselectivity of bromination. Preferential planar alignment of ethynyl groups can be analyzed for π-π stacking interactions .
- IR Spectroscopy : Detect C≡C (2100–2260 cm⁻¹) and C-Br (500–700 cm⁻¹) stretching frequencies .
Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Q. How should researchers assess the stability of this compound under varying storage and reaction conditions?
Methodological Answer:
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Monitor degradation in polar solvents (e.g., DMSO, H₂O) via HPLC. The ethynyl group may hydrolyze under acidic conditions, requiring pH-neutral environments .
- Oxidative Stability : Test resistance to common oxidants (e.g., KMnO₄) to guide reagent compatibility in downstream reactions .
Advanced Research Questions
Q. How can this compound be utilized in cross-coupling reactions for advanced materials design?
Methodological Answer: The ethynyl group enables participation in Sonogashira, Heck, or Suzuki-Miyaura couplings to build conjugated polymers or metal-organic frameworks (MOFs).
- Sonogashira Coupling : React with aryl halides (e.g., 4-iodotoluene) to form extended π-systems. Optimize Pd/ligand systems (e.g., XPhos) for sterically hindered substrates .
- MOF Synthesis : Coordinate ethynyl groups with Ag⁺ or Cu⁺ nodes to create luminescent materials. Monitor crystallinity via PXRD .
Challenge : Competing reactivity of bromine substituents may require protecting-group strategies .
Q. How should researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes?
Methodological Answer:
- Triangulation : Combine NMR, IR, and mass spectrometry to validate structural assignments. For example, unexpected peaks in ¹H NMR may indicate byproducts from ethynyl group hydrolysis .
- Iterative Analysis : Re-run reactions under controlled conditions (e.g., anhydrous vs. humid) to isolate variables. Use deuterated solvents to exclude solvent artifacts .
- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra to identify discrepancies .
Q. What mechanistic studies can elucidate the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to determine rate-limiting steps in bromination or ethynylation .
- Electron Density Mapping : Employ Hammett substituent constants (σ) to predict regioselectivity. Bromine’s electron-withdrawing effect directs subsequent substitutions to meta/para positions .
- Trapping Intermediates : Use low-temperature NMR to isolate carbocation or radical intermediates during halogenation .
Q. How can computational modeling predict the applications of this compound in optoelectronic materials?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry and calculate HOMO-LUMO gaps to estimate conductivity (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate packing behavior in crystals or polymers to assess charge transport properties .
- QSAR Models : Correlate substituent effects (e.g., bromine vs. chlorine) with optical bandgap for material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
